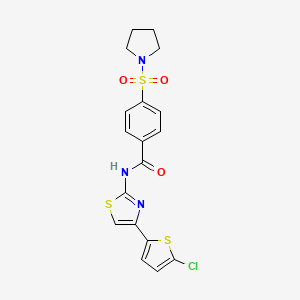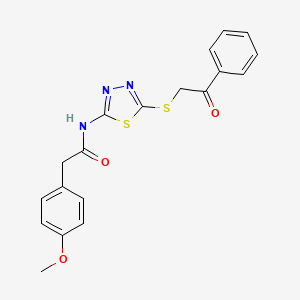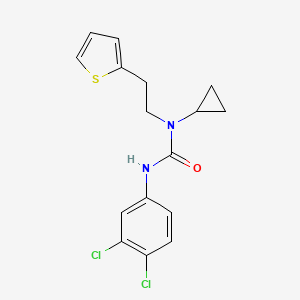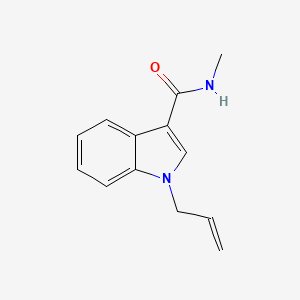
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as CTB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTB is a heterocyclic compound that has a thiazole and benzamide group attached to a pyrrolidine ring.
作用機序
The mechanism of action of CTB is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. CTB has also been found to inhibit the expression of various genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CTB has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. CTB has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, such as muscle contraction and memory formation.
実験室実験の利点と制限
CTB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high solubility in aqueous solutions. However, CTB has some limitations for lab experiments. It has poor membrane permeability, which limits its use in in vivo experiments. It also has limited selectivity, as it inhibits the activity of various enzymes and genes.
将来の方向性
There are several future directions for the research on CTB. One direction is to develop more selective analogs of CTB that can target specific enzymes or genes. Another direction is to investigate the potential applications of CTB in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, the development of CTB-based drug delivery systems can enhance its efficacy and reduce its toxicity.
合成法
The synthesis of CTB involves the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazole and 4-(pyrrolidin-1-ylsulfonyl)aniline. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
CTB has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. CTB has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
特性
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S3/c19-16-8-7-15(27-16)14-11-26-18(20-14)21-17(23)12-3-5-13(6-4-12)28(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCATWPHKDLMGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzimidazole](/img/structure/B2912192.png)

![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)



![4-chloro-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2912204.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)


![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)
